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Compound of Interest

Compound Name:
2-(4-Fluorobenzoylamino)benzoic

acid methyl ester

Cat. No.: B1671837 Get Quote

An In-depth Technical Guide to the Characterization of Compounds with Molecular Formula

C15H12FNO3

Abstract
The molecular formula C15H12FNO3 represents a variety of chemical isomers, each with

potentially unique physicochemical properties and biological activities. This guide provides a

comprehensive framework for the identification, characterization, and preliminary biological

assessment of a compound with this formula. It is intended for researchers, scientists, and drug

development professionals. The document outlines standard experimental protocols, data

presentation formats, and logical workflows essential for advancing a novel chemical entity

from initial synthesis to biological screening.

Identification and Structural Isomerism
The formula C15H12FNO3 corresponds to a molecular weight of 273.26 g/mol . Due to the

presence of nitrogen, oxygen, and fluorine, along with a high degree of unsaturation, numerous

structural isomers are possible. These can belong to various chemical classes, including but

not limited to quinolinones, acetamides, and benzofurans. The specific arrangement of atoms

drastically influences the compound's properties. Below are representative structures of known

or plausible isomers.
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Figure 1. Representative Isomeric Structures for C15H12FNO3

N-(4-fluorobenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

6-amino-5-(4-fluorobenzoyl)-2-methylbenzofuran-3(2H)-one
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b
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Figure 1. Representative Isomeric Structures for C15H12FNO3.

Table 1: Compound Identifiers for Selected C15H12FNO3
Isomers

IUPAC Name Molecular Formula InChIKey PubChem CID

N-(4-fluorobenzyl)-2-

oxo-1,2-

dihydroquinoline-3-

carboxamide

C15H12FNO3
VFUHQTRDRBVIQB-

UHFFFAOYSA-N
13876077

6-amino-5-(4-

fluorobenzoyl)-2-

methylbenzofuran-

3(2H)-one

C15H12FNO3
YLFDQYOKJCRQTM-

UHFFFAOYSA-N
11648037

2-(4-fluorophenyl)-N-

(1,3-dioxolan-2-

ylmethyl)acetamide

C15H12FNO3 Not Available Not Available

Physicochemical and Spectroscopic Properties
The physicochemical properties are fundamental to understanding a compound's behavior,

including its suitability for further development. Spectroscopic data provides the definitive
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structural confirmation.

Table 2: Predicted Physicochemical Properties

Property
N-(4-fluorobenzyl)-2-oxo-
1,2-dihydroquinoline-3-
carboxamide

6-amino-5-(4-
fluorobenzoyl)-2-
methylbenzofuran-3(2H)-
one

Molecular Weight ( g/mol ) 273.26 273.26

XLogP3 2.3 2.8

Hydrogen Bond Donor Count 2 1

Hydrogen Bond Acceptor

Count
3 4

Rotatable Bond Count 3 3

Melting Point (°C) Data Not Available Data Not Available

Boiling Point (°C) Data Not Available Data Not Available

Solubility Data Not Available Data Not Available

Table 3: Representative Spectroscopic Data
(Hypothetical)
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Technique
Expected Observations for N-(4-
fluorobenzyl)-2-oxo-1,2-dihydroquinoline-
3-carboxamide

¹H NMR

Aromatic protons (δ 7.0-8.5 ppm), benzyl CH₂

protons (δ ~4.5 ppm), NH protons (variable,

broad singlets). Coupling patterns consistent

with substituted quinoline and fluorobenzyl

groups.

¹³C NMR

Carbonyl carbons (δ > 160 ppm), aromatic

carbons (δ 110-150 ppm), benzyl CH₂ carbon (δ

~45 ppm). Presence of C-F coupling for the

fluorobenzyl ring carbons.

IR (cm⁻¹)

N-H stretching (3200-3400), C=O stretching

(amide and quinolone, ~1650-1680), C=C

stretching (aromatic, ~1450-1600), C-F

stretching (~1200-1250).

Mass Spec. (ESI+)

[M+H]⁺ at m/z 274.09, [M+Na]⁺ at m/z 296.07.

Fragmentation pattern would show loss of the

fluorobenzyl group.

Experimental Protocols
Detailed and reproducible protocols are critical for the synthesis and characterization of any

novel compound.

General Synthesis Protocol: Amide Coupling
This protocol describes a general method for synthesizing an amide like N-(4-fluorobenzyl)-2-

oxo-1,2-dihydroquinoline-3-carboxamide from its corresponding carboxylic acid and amine.

Acid Activation: Dissolve 1.0 equivalent of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid in an

anhydrous aprotic solvent (e.g., Dichloromethane, DMF). Add 1.1 equivalents of a coupling

agent (e.g., HBTU, HATU) and 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA,

Triethylamine). Stir the mixture at room temperature for 15-30 minutes.
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Amine Addition: Add 1.05 equivalents of 4-fluorobenzylamine to the reaction mixture.

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or

Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract

the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate

under reduced pressure. Purify the crude product by column chromatography on silica gel or

by recrystallization to yield the final compound.

Structural Elucidation Workflow
The following workflow outlines the steps to confirm the structure of the synthesized compound.
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Figure 2. Workflow for Compound Characterization
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Figure 2. Workflow for Compound Characterization.

Purity Assessment using High-Performance Liquid
Chromatography (HPLC)

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g.,

Acetonitrile or Methanol) at a concentration of 1 mg/mL.
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Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B

(Acetonitrile with 0.1% Formic Acid).

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to

initial conditions.

Flow Rate: 1.0 mL/min.

Detection: UV detector at 254 nm and 280 nm.

Analysis: Inject 10 µL of the sample solution. The purity is determined by integrating the area

of the main peak and expressing it as a percentage of the total peak area.

Biological Activity and Screening
For a novel compound, determining its biological activity is a key step in the drug discovery

process. Without specific data for C15H12FNO3 isomers, a general workflow for screening is

presented.
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Figure 3. General Workflow for Biological Activity Screening
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Figure 3. General Workflow for Biological Activity Screening.

If a compound were to show, for example, anti-inflammatory activity, a potential next step would

be to investigate its effect on relevant signaling pathways, such as the NF-κB pathway, which is

a key regulator of inflammation.
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Figure 4. Hypothetical Target Pathway Investigation (NF-κB)
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Figure 4. Hypothetical Target Pathway Investigation (NF-κB).

Conclusion
The molecular formula C15H12FNO3 encompasses a diverse range of potential chemical

structures. This guide provides a systematic framework for the synthesis, purification, and

characterization of any such isomer. By following standardized protocols for structural

elucidation and employing a logical workflow for biological screening, researchers can

efficiently evaluate the potential of these novel compounds for further development in medicinal

chemistry and pharmacology. The lack of extensive public data on specific C15H12FNO3
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isomers underscores the importance of foundational characterization in the exploration of new

chemical space.

To cite this document: BenchChem. [C15H12FNO3 chemical structure and properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671837#c15h12fno3-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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